molecular formula C14H19NO3S B6604955 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763760-33-2

4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B6604955
CAS No.: 2763760-33-2
M. Wt: 281.37 g/mol
InChI Key: XQKNCUIXMAGIDB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a bicyclic structure with an ethoxy group and a 4-methylbenzenesulfonyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor and introduce the ethoxy and sulfonyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane can be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may offer advantages in specific applications, such as enhancing the performance of certain products.

Mechanism of Action

The mechanism by which 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

  • 4-Ethoxy-2-azabicyclo[2.1.1]hexane

  • 2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.2.1]heptane

Uniqueness: 4-Ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane stands out due to its specific combination of functional groups and bicyclic structure. This combination provides unique chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-ethoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-3-18-14-8-12(9-14)15(10-14)19(16,17)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKNCUIXMAGIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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